molecular formula C9H18N2O2 B2889595 N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide CAS No. 1314973-05-1

N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide

Cat. No.: B2889595
CAS No.: 1314973-05-1
M. Wt: 186.255
InChI Key: WTWJZIAMVJTVKN-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is a chemical compound with a unique structure that includes a cyclopropylmethyl group and a hydrazinecarboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide typically involves the reaction of cyclopropylmethyl hydrazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-hydrazinecarboxylic acid methyl ester
  • 1-(Cyclopropylmethyl)-hydrazinecarboxylic acid ethyl ester
  • 1-(Cyclopropylmethyl)-hydrazinecarboxylic acid propyl ester

Uniqueness

N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is unique due to its specific ester group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

tert-butyl N-amino-N-(cyclopropylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(10)6-7-4-5-7/h7H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWJZIAMVJTVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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